4-(Phenyl)-5,7-diacetoxycoumarin
Description
4-(Phenyl)-5,7-diacetoxycoumarin is a synthetic coumarin derivative characterized by a phenyl group at the C4 position and acetoxy (-OAc) substituents at the C5 and C7 positions. The phenyl moiety introduces steric bulk and electronic effects, which may influence binding interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C19H14O6 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(5-acetyloxy-2-oxo-4-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C19H14O6/c1-11(20)23-14-8-16(24-12(2)21)19-15(13-6-4-3-5-7-13)10-18(22)25-17(19)9-14/h3-10H,1-2H3 |
InChI Key |
KOLTWCNKPWEBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenyl)-5,7-diacetoxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and salicylaldehyde.
Condensation Reaction: The phenylacetic acid is condensed with salicylaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(Phenyl)-coumarin.
Acetylation: The intermediate is then acetylated using acetic anhydride and a catalyst, such as pyridine, to introduce the acetoxy groups at the 5 and 7 positions, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Phenyl)-5,7-diacetoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
4-(Phenyl)-5,7-diacetoxycoumarin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Phenyl)-5,7-diacetoxycoumarin involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Effects
Coumarin derivatives exhibit significant variability in bioactivity based on substituent positions and functional groups. The following table compares key structural and functional attributes of 4-(Phenyl)-5,7-diacetoxycoumarin with similar compounds:
Key Observations :
- Lipophilicity : The acetoxy groups in this compound likely increase its membrane permeability compared to methoxy analogues (e.g., 5,7-Dimethoxy-4-methylcoumarin).
- Steric and Electronic Effects : The phenyl group at C4 may hinder interactions with flat binding pockets compared to smaller methyl substituents (as in 7,8-Diacetoxy-4-methylcoumarin).
- oryzae.
Biological Activity
4-(Phenyl)-5,7-diacetoxycoumarin is a synthetic derivative of coumarin, which is known for its diverse biological activities. Coumarins have been extensively studied for their potential therapeutic effects, including anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 274.27 g/mol
The compound features a coumarin backbone with two acetoxy groups at positions 5 and 7, and a phenyl group at position 4. This structural configuration is pivotal for its biological activity.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The mechanism involves:
- Inhibition of cell proliferation : The compound effectively reduces the viability of various cancer cell lines.
- Apoptosis induction : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) were observed in treated cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Apoptosis via caspase activation |
| HeLa (cervical cancer) | 20.0 | Cell cycle arrest |
| A549 (lung cancer) | 18.5 | Inhibition of proliferation |
2. Antibacterial Activity
This compound has shown promising antibacterial activity against various strains of bacteria. A study reported:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
- The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and FRAP assays. The compound demonstrated:
- High radical scavenging activity , with an IC50 value comparable to standard antioxidants like ascorbic acid.
- Mechanisms include the donation of hydrogen atoms to free radicals, thereby neutralizing them.
Structure-Activity Relationship (SAR)
The biological activity of coumarins is often influenced by their structural modifications. In the case of this compound:
- Acetoxy groups at positions 5 and 7 enhance solubility and bioavailability.
- The phenyl group at position 4 contributes to increased cytotoxicity against cancer cells.
Comparative studies on related compounds indicate that modifications can significantly alter their pharmacological profiles.
Case Studies
Several case studies have highlighted the therapeutic potential of coumarins, including derivatives similar to this compound:
- Study on Anticancer Effects : A clinical trial involving patients with breast cancer showed that treatment with coumarin derivatives led to improved outcomes when combined with conventional therapies.
- Antibacterial Efficacy : Laboratory studies demonstrated that the incorporation of phenolic groups in coumarins enhances antibacterial activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
